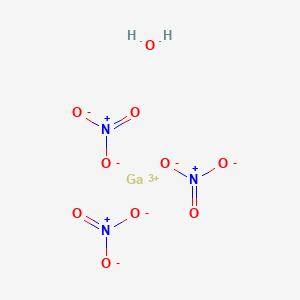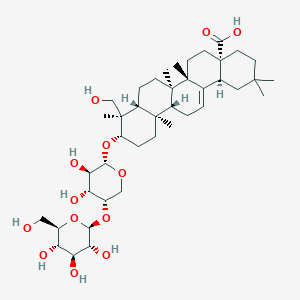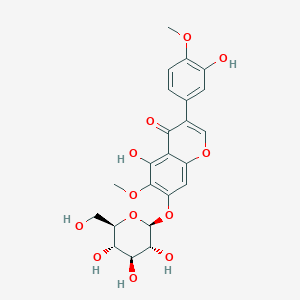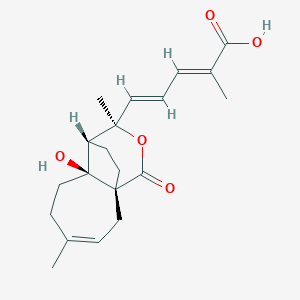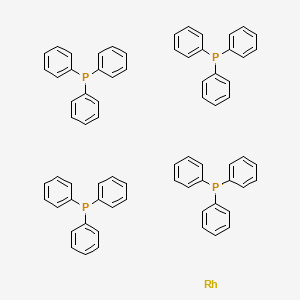
Methyl 2,2':6',2''-Terpyridine-4'-carboxylate
Overview
Description
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is a chemical compound with the molecular formula C17H13N3O2 . It is also known as “2,2’:6’,2’‘-Terpyridine-4’-carboxylic Acid Methyl Ester” and "4’- (Methoxycarbonyl)-2,2’:6’,2’'-terpyridine" .
Synthesis Analysis
The synthesis of “Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” involves complex chemical reactions . It has been used as a ligand in the synthesis of uranyl ion complexes under solvo-hydrothermal conditions .Molecular Structure Analysis
The molecular weight of “Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is 291.31 g/mol . The exact mass and monoisotopic mass are 291.100776666 g/mol . The compound has a topological polar surface area of 65 Ų .Chemical Reactions Analysis
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is involved in complex chemical reactions. For instance, it has been used as a ligand in the synthesis of uranyl ion complexes .Physical And Chemical Properties Analysis
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is a solid at 20°C . It has a melting point of 208.0 to 212.0°C . The compound is light-sensitive .Scientific Research Applications
Application in Catalysis
Field
Catalysis Summary of Application: Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate is used in the synthesis of chiral derivatives for asymmetric catalysis . Methods of Application: The compound is used as a ligand to bind with a metal ion, forming a chiral center that can catalyze asymmetric reactions . Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and the other reactants involved. The use of this compound in catalysis can lead to the production of chiral molecules, which are important in many areas of chemistry, including the development of pharmaceuticals .
Application in Material Science
Field
Material Science Summary of Application: This compound is used in the development of functional metallo-supramolecular structures due to the presence of three near-coplanar nitrogen donor atoms . Methods of Application: The compound is used as a metal-binding domain to form metallo-supramolecular structures . Results or Outcomes: The formation of these structures can lead to the development of new materials with unique properties. These materials can be used in a variety of applications, including electronics and photonics .
Application in Dye Synthesis
Field
Dye Synthesis Summary of Application: This compound is used as a dyestuff intermediate . Methods of Application: The specific methods of application can vary greatly depending on the type of dye being synthesized. However, it typically involves reactions with other compounds to form complex structures that can absorb and emit light at specific wavelengths . Results or Outcomes: The outcomes of these reactions can lead to the development of new dyes with unique color properties. These dyes can be used in a variety of applications, including textiles, printing, and coloring of various materials .
Application in Solar Cell Materials
Field
Solar Cell Materials Summary of Application: This compound is used in the development of materials for dye-sensitized solar cells (DSSC) . Methods of Application: The compound is used as a ligand to form complexes with metal ions. These complexes can then be used to construct the photoactive layer of a DSSC . Results or Outcomes: The use of this compound in DSSC can lead to the development of solar cells with improved efficiency and stability .
Safety And Hazards
properties
IUPAC Name |
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-17(21)12-10-15(13-6-2-4-8-18-13)20-16(11-12)14-7-3-5-9-19-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSUZVSFVGSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2':6',2''-Terpyridine-4'-carboxylate | |
CAS RN |
247058-06-6 | |
| Record name | Methyl 2,2':6',2''-Terpyridine-4'-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





